![molecular formula C19H36NNaO3 B8070726 sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
sodium;2-[hexadecanoyl(methyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;2-[hexadecanoyl(methyl)amino]acetate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of sodium;2-[hexadecanoyl(methyl)amino]acetate involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Carbonization: This step involves the carbonization of a suitable precursor material under controlled conditions. The temperature and duration of carbonization are critical factors that influence the quality and properties of the final product.
Sulfonation: After carbonization, the material undergoes sulfonation using agents such as sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups into the structure, enhancing its reactivity and functionality.
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of precursor materials and reaction conditions can vary depending on the desired properties of the final product.
Chemical Reactions Analysis
sodium;2-[hexadecanoyl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed on this compound using appropriate reagents and conditions. These reactions introduce new functional groups into the molecule, altering its chemical and physical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
sodium;2-[hexadecanoyl(methyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a catalyst or reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological processes and pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers or composites. Its properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of sodium;2-[hexadecanoyl(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
sodium;2-[hexadecanoyl(methyl)amino]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties, aspirin has a different mechanism of action and applications compared to this compound.
Sulindac (CID 1548887): This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) and has distinct chemical properties and therapeutic uses.
Salicylsalicylic acid (CID 5161): Another compound with anti-inflammatory properties, it differs in structure and reactivity from this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various scientific fields.
Properties
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKUMFBHOJIMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
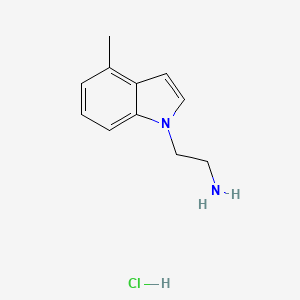
![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)
![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)
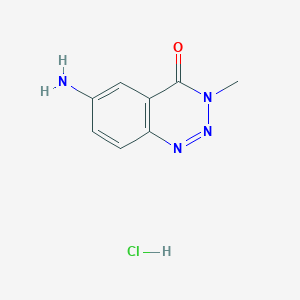
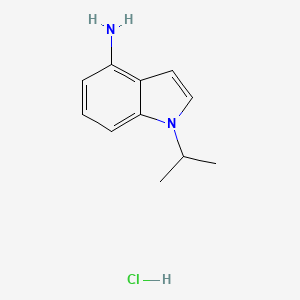
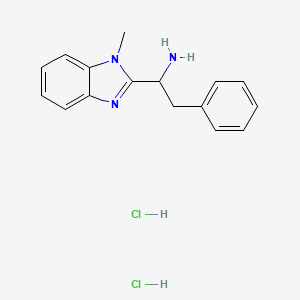
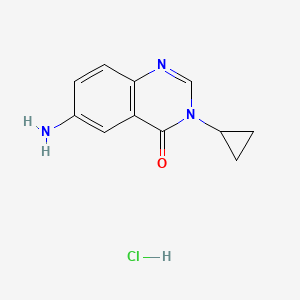
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![4-Pyridazinol, 6-chloro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8070716.png)
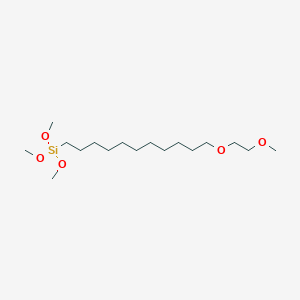
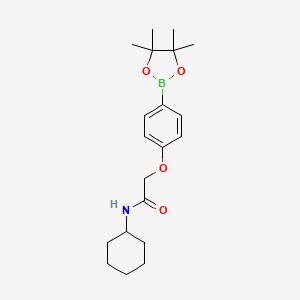

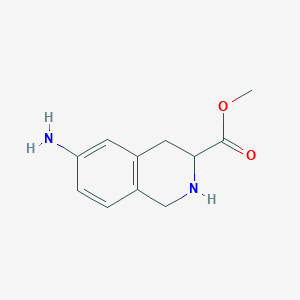
![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
